Maltoheptaose hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C42H74O37 |

|---|---|

Molecular Weight |

1171.0 g/mol |

IUPAC Name |

(2R,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal;hydrate |

InChI |

InChI=1S/C42H72O36.H2O/c43-1-9(51)17(53)31(10(52)2-44)73-38-26(62)20(56)33(12(4-46)68-38)75-40-28(64)22(58)35(14(6-48)70-40)77-42-30(66)24(60)36(16(8-50)72-42)78-41-29(65)23(59)34(15(7-49)71-41)76-39-27(63)21(57)32(13(5-47)69-39)74-37-25(61)19(55)18(54)11(3-45)67-37;/h1,9-42,44-66H,2-8H2;1H2/t9-,10+,11+,12+,13+,14+,15+,16+,17+,18+,19-,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+;/m0./s1 |

InChI Key |

WYYBIPDXMUDOHX-GEXPGIPISA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)CO)CO)CO)CO)O)O)O)O.O |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC(C(CO)O)C(C(C=O)O)O)CO)CO)CO)CO)CO)O)O)O)O.O |

Origin of Product |

United States |

Foundational & Exploratory

The Structure and Application of Maltoheptaose Hydrate: A Technical Guide for Researchers

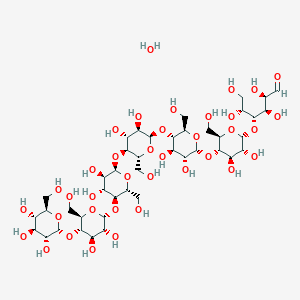

Maltoheptaose (B131047) hydrate (B1144303), a linear oligosaccharide, is emerging as a valuable tool in biochemical research and pharmaceutical sciences. Comprising seven glucose units linked by α-(1→4) glycosidic bonds, its unique structural properties and biocompatibility make it a subject of increasing interest, particularly in the field of targeted drug delivery. This technical guide provides an in-depth exploration of the structure of maltoheptaose hydrate, relevant experimental methodologies for its characterization, and its application in advanced drug delivery systems.

Core Structural and Physicochemical Properties

Maltoheptaose is a maltooligosaccharide that can exist in both anhydrous and hydrated forms. The hydrate form incorporates water molecules into its structure. While the exact number of water molecules can vary, a common form is a monohydrate.[1] The fundamental structure consists of a chain of seven D-glucose units.

Chemical and Physical Data

The key quantitative data for maltoheptaose and its hydrate are summarized in the table below for easy comparison.

| Property | Maltoheptaose (Anhydrous) | This compound |

| Chemical Formula | C42H72O36 | C42H72O36 · H2O (or C42H74O37 for the monohydrate)[1] |

| Molecular Weight | 1153.00 g/mol [2][3][4] | ~1171.0 g/mol (for the monohydrate)[1] |

| CAS Number | 34620-78-5[2][3][4] | 207511-07-7[1] |

| Appearance | White to off-white powder, needles, and/or chunks | Not explicitly specified, but expected to be a white solid |

| Solubility | Soluble in water | Soluble in water |

Structural Confirmation

The precise arrangement of the glucose units in maltoheptaose has been confirmed through various analytical techniques, including X-ray diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy. X-ray diffraction studies of maltoheptaose complexed with enzymes like glycogen (B147801) phosphorylase have revealed a left-handed helical conformation in its hydrated state, with approximately 6.5 glucose residues per turn.[5] This helical structure is stabilized by hydrogen bonds, including those involving water molecules.

Experimental Protocols

Determination of α-Amylase Activity using a Maltoheptaose-Derived Substrate

Maltoheptaose and its derivatives are common substrates for assaying the activity of α-amylase, an enzyme that hydrolyzes α-bonds of large α-linked polysaccharides. A widely used method involves a chromogenic substrate, such as p-nitrophenyl maltoheptaoside (PNP-G7).

Principle:

-

α-amylase cleaves the α-(1→4) glycosidic bonds of PNP-G7.

-

This cleavage generates smaller oligosaccharide fragments containing the p-nitrophenyl group.

-

A second enzyme, α-glucosidase, present in excess, rapidly hydrolyzes these fragments to release p-nitrophenol.

-

The amount of released p-nitrophenol, which is yellow under alkaline conditions, is measured spectrophotometrically at 405 nm. The rate of p-nitrophenol formation is directly proportional to the α-amylase activity.

Materials:

-

PNP-G7 substrate solution

-

α-Glucosidase

-

Assay buffer (e.g., phosphate (B84403) or HEPES buffer, pH 7.0-7.2)

-

Stop solution (e.g., sodium carbonate or Tris buffer, pH > 10)

-

Spectrophotometer capable of reading at 405 nm

-

Thermostatted water bath or incubator

Procedure:

-

Prepare a reaction mixture containing the PNP-G7 substrate and α-glucosidase in the assay buffer.

-

Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding the α-amylase sample to the reaction mixture.

-

Incubate for a defined period (e.g., 5-10 minutes).

-

Stop the reaction by adding the stop solution.

-

Measure the absorbance of the solution at 405 nm.

-

Calculate the α-amylase activity based on a standard curve of p-nitrophenol or using the molar extinction coefficient of p-nitrophenol.

Structural Elucidation by ¹H NMR Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the structure of maltoheptaose and investigating its conformation in solution.

Principle:

The chemical shifts and coupling constants of the protons in the glucose units provide information about their chemical environment and spatial arrangement. The anomeric protons (H-1) are particularly informative as their chemical shifts are sensitive to the glycosidic linkage and the conformation of the sugar rings.

Sample Preparation:

-

Dissolve a known concentration of this compound in deuterium (B1214612) oxide (D₂O).

-

Lyophilize the sample and redissolve in D₂O to minimize the HOD signal.

-

Transfer the solution to an NMR tube.

Data Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Typical parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the proton chemical shift range (typically 0-10 ppm), and a relaxation delay of at least 1 second.

Data Analysis:

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals to determine the relative number of protons.

-

Assign the resonances to specific protons in the maltoheptaose structure based on their chemical shifts, coupling constants, and comparison with literature data. The anomeric proton signals typically appear in the downfield region (around 5.4 ppm for the α-anomer and 4.6 ppm for the β-anomer of the reducing end).

Application in Targeted Drug Delivery

A significant application of maltoheptaose in the pharmaceutical sciences is its use as a targeting ligand for drug delivery systems, particularly for cancer and infectious diseases.[6][7][8]

Mechanism of a Maltoheptaose-Based Nanoparticle Drug Delivery System

Many cancer cells and certain bacteria exhibit an increased metabolic rate and overexpress glucose transporters (GLUTs) on their cell surface to meet their high energy demands.[6] Maltoheptaose, being a glucose polymer, can be recognized and taken up by these transporters. By functionalizing nanoparticles carrying a therapeutic agent with maltoheptaose, the drug can be selectively delivered to these target cells.

The general workflow for this targeted delivery is depicted in the following diagram:

Experimental Workflow for Assessing Targeted Nanoparticle Efficacy

The following diagram outlines a typical experimental workflow to evaluate the effectiveness of a maltoheptaose-functionalized nanoparticle drug delivery system.

Conclusion

This compound is a well-defined oligosaccharide with a structure that is amenable to detailed characterization by modern analytical techniques. Its significance extends beyond fundamental carbohydrate chemistry into the realm of pharmaceutical sciences, where it serves as a promising targeting moiety for the development of advanced drug delivery systems. The ability of maltoheptaose to facilitate the selective uptake of therapeutic nanoparticles into cancer cells and bacteria opens up new avenues for improving the efficacy and reducing the side effects of various treatments. Further research into the interactions of maltoheptaose-functionalized systems with biological membranes and transporters will undoubtedly lead to the design of even more sophisticated and effective targeted therapies.

References

- 1. This compound 90 | C42H74O37 | CID 16211831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Maltoheptaose | C42H72O36 | CID 169622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. scbt.com [scbt.com]

- 5. scholarworks.umt.edu [scholarworks.umt.edu]

- 6. Design and Characterization of Maltoheptaose-b-Polystyrene Nanoparticles, as a Potential New Nanocarrier for Oral Delivery of Tamoxifen - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Maltoheptaose-Presenting Nanoscale Glycoliposomes for the Delivery of Rifampicin to E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and Characterization of Maltoheptaose- b-Polystyrene Nanoparticles, as a Potential New Nanocarrier for Oral Delivery of Tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical and Physical Properties of Maltoheptaose Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltoheptaose (B131047) is a linear oligosaccharide composed of seven α-(1→4) linked D-glucose units. As a well-defined maltooligosaccharide, it serves as a valuable tool in various scientific disciplines, including biochemistry, food science, and pharmaceutical development. Its hydrated form is particularly relevant for many applications. This technical guide provides a comprehensive overview of the core chemical and physical properties of maltoheptaose hydrate (B1144303), detailed experimental protocols for its analysis, and insights into its potential therapeutic applications.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of maltoheptaose hydrate are summarized in the tables below. These properties are crucial for its handling, formulation, and application in research and development.

General Properties

| Property | Value | Source(s) |

| Chemical Name | α-D-Glucopyranosyl-(1→4)-α-D-glucopyranosyl-(1→4)-α-D-glucopyranosyl-(1→4)-α-D-glucopyranosyl-(1→4)-α-D-glucopyranosyl-(1→4)-α-D-glucopyranosyl-(1→4)-D-glucopyranose hydrate | [1] |

| Synonyms | Amyloheptaose hydrate | [2][3] |

| Appearance | White to off-white powder, needles, and/or chunks | [4] |

Tabulated Physical and Chemical Data

| Parameter | Value | Source(s) |

| Molecular Formula | C₄₂H₇₂O₃₆ · xH₂O | [5] |

| Molecular Weight (Anhydrous) | 1153.00 g/mol | [2][6] |

| Molecular Weight (Hydrate) | 1171.0 g/mol (for monohydrate) | [1] |

| Melting Point | >213 °C (decomposes) | [4] |

| Solubility in Water | 50 mg/mL (clear, colorless solution) | [6] |

| Solubility in Organic Solvents | Soluble in DMSO and DMF (approx. 20 mg/mL) | [2][3] |

| Specific Rotation [α]²⁵/D | +178° (c=1 in H₂O) | [5] |

| Purity (by HPLC) | ≥80% to >90% (product dependent) | [2][4][5] |

| Water Content (Karl Fischer) | ≤10% (product dependent) | [5] |

Experimental Protocols

Accurate characterization of this compound is essential for its effective use. The following sections provide detailed methodologies for key analytical experiments.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a this compound sample and to quantify any related oligosaccharide impurities.

Principle: This method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to separate maltoheptaose from other maltooligosaccharides based on their polarity. An Evaporative Light Scattering Detector (ELSD) is employed for detection, as carbohydrates lack a strong UV chromophore.

Instrumentation and Reagents:

-

High-Performance Liquid Chromatograph with a binary pump, autosampler, column oven, and ELSD.

-

HILIC column (e.g., Ascentis® Express HILIC, 15 cm x 4.6 mm I.D., 2.7 µm particles).[7]

-

Acetonitrile (B52724) (HPLC grade).

-

Ultrapure water.

-

Maltoheptaose reference standard.

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 75:25 v/v).[7] Degas the mobile phase before use.

-

Standard Solution Preparation: Accurately weigh a known amount of maltoheptaose reference standard and dissolve it in the mobile phase to prepare a stock solution of a specific concentration (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution to create a calibration curve.

-

Sample Preparation: Accurately weigh the this compound sample and dissolve it in the mobile phase to a concentration within the range of the calibration curve. Filter the sample solution through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Data Processing: Identify the maltoheptaose peak based on the retention time of the reference standard. Calculate the purity of the sample by comparing the peak area of the analyte in the sample to the calibration curve generated from the standards. Purity can be expressed as a percentage.

Water Content Determination by Karl Fischer Titration

Objective: To accurately quantify the water content in a sample of this compound.

Principle: The Karl Fischer titration is a specific method for water determination based on the quantitative reaction of water with an iodine-sulfur dioxide reagent in the presence of a base and an alcohol.

Instrumentation and Reagents:

-

Karl Fischer Titrator (volumetric or coulometric).

-

Karl Fischer reagent (one-component or two-component).

-

Anhydrous methanol (B129727) or a specialized solvent for carbohydrates (e.g., containing formamide).

-

Water standard for titer determination.

Procedure:

-

Instrument Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be clean and dry.

-

Solvent Preparation: Add a suitable volume of anhydrous methanol or a specialized carbohydrate solvent to the titration vessel.[8] For poorly soluble carbohydrates, a solvent containing formamide (B127407) (not exceeding 50%) may be used to aid dissolution.[9]

-

Pre-titration: Start the titration without a sample to neutralize any residual water in the solvent until a stable endpoint is reached.

-

Titer Determination: Accurately add a known amount of a water standard to the conditioned solvent and titrate to the endpoint. The titer of the Karl Fischer reagent (mg H₂O/mL reagent) is calculated. This should be performed in triplicate.

-

Sample Analysis: Accurately weigh a suitable amount of the this compound sample and add it to the titration vessel. A sample size containing 10-50 mg of water is typically recommended for volumetric titration.

-

Titration: Start the titration and allow it to proceed to the endpoint. A stirring time of at least 60-180 seconds is recommended to ensure complete dissolution and reaction.[9]

-

Calculation: The water content of the sample is calculated based on the volume of titrant consumed, the titer of the reagent, and the weight of the sample. The result is typically expressed as a percentage (w/w).

Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and identity of this compound.

Principle: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for the verification of the glucose units and the α-(1→4) glycosidic linkages.

Instrumentation and Reagents:

-

High-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

5 mm NMR tubes.

-

Deuterium oxide (D₂O, 99.9 atom % D).

-

Internal standard (optional, e.g., DSS or TSP).

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of D₂O directly in an NMR tube.[10] To minimize the residual HDO signal, the sample can be lyophilized from D₂O two to three times before the final dissolution.

-

¹H NMR Spectroscopy:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical spectral parameters include a spectral width of 10-15 ppm, a sufficient number of scans for good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

The anomeric protons of the α-linked glucose units are expected to appear in the region of δ 4.5-5.5 ppm.

-

-

¹³C NMR Spectroscopy:

-

Acquire a one-dimensional ¹³C NMR spectrum. Proton-decoupled mode is standard.

-

Typical spectral parameters include a spectral width of 200-250 ppm, a larger number of scans due to the lower natural abundance of ¹³C, and a relaxation delay of 2-10 seconds.

-

The anomeric carbons are typically observed in the δ 90-110 ppm region.

-

-

2D NMR Spectroscopy (Optional but Recommended):

-

Acquire 2D NMR spectra such as COSY (¹H-¹H Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon correlations, respectively. These experiments aid in the complete assignment of all signals and confirm the glycosidic linkages.

-

-

Data Analysis: Compare the obtained chemical shifts and coupling constants with literature values for maltoheptaose to confirm its identity and structure.[10][11]

Visualization of a Relevant Biological Pathway

Maltoheptaose and other oligosaccharides are being investigated for their potential to modulate pathological processes, such as the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease. The following diagram illustrates the general pathway of Aβ aggregation and a hypothetical point of inhibition by a molecule like maltoheptaose.

Caption: Amyloid-beta aggregation pathway and hypothetical inhibition.

Conclusion

This compound is a well-characterized oligosaccharide with defined chemical and physical properties that make it a valuable standard and research tool. The experimental protocols outlined in this guide provide a framework for its rigorous analysis, ensuring quality and consistency in research and development applications. Furthermore, its potential role in modulating biological pathways, such as amyloid-beta aggregation, highlights its importance in the ongoing search for novel therapeutic agents. This technical guide serves as a foundational resource for scientists and professionals working with this important carbohydrate.

References

- 1. researchgate.net [researchgate.net]

- 2. Maltoheptaose | CAS 34620-78-5 | Cayman Chemical | Biomol.com [biomol.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Maltoheptaose Oligosaccharide | Megazyme [megazyme.com]

- 5. Maltoheptaose = 80 207511-07-7 [sigmaaldrich.com]

- 6. 麦芽七糖 ≥60% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 7. Frontiers | Amyloid-beta aggregation implicates multiple pathways in Alzheimer’s disease: Understanding the mechanisms [frontiersin.org]

- 8. quveon.com [quveon.com]

- 9. Determination of Water Content in Sugar Using Karl Fischer Titration [sigmaaldrich.com]

- 10. benchchem.com [benchchem.com]

- 11. Structural Monitoring of Oligosaccharides through 13C Enrichment and NMR Observation of Acetyl Groups - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Maltoheptaose Hydrate: Properties, Experimental Applications, and Related Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of maltoheptaose (B131047) hydrate (B1144303), a complex carbohydrate of significant interest in various scientific fields. This document details its chemical properties, presents standardized experimental protocols for its use, and explores its relevance in metabolic signaling pathways.

Core Properties of Maltoheptaose and Its Hydrate

Maltoheptaose is a malto-oligosaccharide composed of seven glucose units linked by α-1,4 glycosidic bonds. It is a valuable substrate in enzymology and a tool for studying carbohydrate metabolism. The hydrated form is commonly used in laboratory settings.

| Property | Maltoheptaose | Maltoheptaose Hydrate |

| CAS Number | 34620-78-5[1] | 207511-07-7[2] |

| Molecular Formula | C42H72O36[1] | C42H74O37[2] |

| Molecular Weight | 1153.00 g/mol (anhydrous basis)[1] | 1171.0 g/mol [2] |

| Alternate Names | Amyloheptaose[1] | - |

Experimental Protocols: α-Amylase Activity Assay

Maltoheptaose and its derivatives are crucial substrates for the determination of α-amylase activity. The following is a detailed methodology for a common chromogenic assay.

Principle:

This assay utilizes a chemically modified maltoheptaose substrate, typically a blocked p-nitrophenyl maltoheptaoside (e.g., BPNPG7). The blocking group prevents cleavage by exo-acting enzymes like α-glucosidase. Endo-acting α-amylase cleaves the substrate internally. The resulting fragments are then hydrolyzed by an excess of α-glucosidase, releasing p-nitrophenol, which can be quantified spectrophotometrically.

Materials:

-

Blocked p-nitrophenyl maltoheptaoside (BPNPG7) substrate

-

Thermostable α-glucosidase

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.15, containing 70 mM NaCl and 1 mM CaCl2)

-

Stopping Reagent (e.g., Tris buffer, pH ~8.5)

-

Spectrophotometer capable of reading at 405 nm

-

Thermostated water bath or incubator (37°C)

-

Test tubes or 96-well plates

-

Enzyme sample (containing α-amylase)

Procedure:

-

Reagent Preparation: Prepare the assay buffer and substrate solution according to the manufacturer's instructions. The substrate solution will typically contain both BPNPG7 and α-glucosidase.

-

Sample Dilution: Dilute the enzyme sample appropriately in the assay buffer to ensure the reaction rate is within the linear range of the assay.

-

Reaction Incubation:

-

Pre-warm the substrate solution and the diluted enzyme sample to 37°C.

-

To initiate the reaction, add a defined volume of the diluted enzyme sample to a defined volume of the pre-warmed substrate solution.

-

Incubate the reaction mixture at 37°C for a precise period (e.g., 3 minutes).

-

-

Stopping the Reaction: After the incubation period, add the stopping reagent to terminate the enzymatic reaction and develop the color of the p-nitrophenol.

-

Absorbance Measurement: Measure the absorbance of the solution at 405 nm against a reagent blank.

-

Calculation of Activity: The α-amylase activity is proportional to the rate of p-nitrophenol release, which is determined from the change in absorbance over time.

Caption: Workflow of a chromogenic α-amylase assay.

Signaling Pathways Related to Malto-oligosaccharide Metabolism

While maltoheptaose itself is not a primary signaling molecule, its metabolism is intricately linked to glucose sensing and signaling pathways, particularly in organisms like Saccharomyces cerevisiae (yeast). These pathways regulate the expression of genes involved in the uptake and utilization of alternative carbon sources like maltose (B56501).

Glucose Sensing and Inactivation of Maltose Permease in Yeast:

In yeast, the presence of glucose, a preferred carbon source, leads to the inactivation of maltose permease, the protein responsible for transporting maltose into the cell. This is a key regulatory mechanism to prioritize glucose metabolism. At least two distinct signaling pathways are involved in this process.[3][4][5]

-

Pathway 1 (Glucose Transport-Independent): This pathway is initiated by the glucose sensor Rgt2p located on the cell membrane. Upon detecting high extracellular glucose levels, Rgt2p triggers a signaling cascade that leads to the degradation of maltose permease. This process involves the protein Grr1p.[3][4]

-

Pathway 2 (Glucose Transport-Dependent): This pathway is activated by the transport of glucose into the cell and its subsequent phosphorylation by hexokinases (e.g., Hxk2p). A high rate of glucose fermentation generates an intracellular metabolic signal that also leads to the inactivation and degradation of maltose permease.[4]

Caption: Glucose sensing pathways in yeast.

Role in Phosphorylase B Activation

Some evidence suggests that this compound can act as an activator of phosphorylase b.[6] Phosphorylase b is a key enzyme in glycogenolysis, the breakdown of glycogen (B147801) into glucose-1-phosphate. The activation of phosphorylase b is a critical step in mobilizing glucose stores for energy. While detailed protocols for a specific maltoheptaose-induced activation assay are not widely established, this suggests a potential role for malto-oligosaccharides in regulating energy metabolism. Further research is needed to fully elucidate the mechanism and physiological significance of this interaction.

References

- 1. scbt.com [scbt.com]

- 2. This compound 90 | C42H74O37 | CID 16211831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Two glucose sensing/signaling pathways stimulate glucose-induced inactivation of maltose permease in Saccharomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic Signals Trigger Glucose-Induced Inactivation of Maltose Permease in Saccharomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 5. molbiolcell.org [molbiolcell.org]

- 6. invivochem.net [invivochem.net]

Maltoheptaose: A Comprehensive Technical Guide to its Biological Sources and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maltoheptaose (B131047), a linear oligosaccharide composed of seven α-1,4-linked glucose units, holds significant interest in various scientific and industrial fields, including as a substrate for amylolytic enzymes, a potential prebiotic, and a building block for novel carbohydrate-based materials. This technical guide provides an in-depth overview of the biological sources and synthetic routes for obtaining high-purity maltoheptaose. It details the enzymatic production from microbial sources, outlining the key enzymes and reaction conditions. Furthermore, it delves into the complexities of chemical synthesis, including protecting group strategies and glycosylation methods. This guide also provides detailed experimental protocols for the synthesis, purification, and analysis of maltoheptaose, supported by quantitative data and workflow visualizations to facilitate practical application in a research and development setting.

Biological Sources of Maltoheptaose

Maltoheptaose is primarily produced through the enzymatic degradation of starch and related polysaccharides. Several microorganisms are known to produce enzymes that can generate maltoheptaose as a major product.

Microbial Sources

A variety of bacteria and archaea are notable for their production of amylolytic enzymes capable of yielding maltoheptaose. These microorganisms have been identified as valuable sources for the industrial-scale production of this oligosaccharide. Key microbial sources include:

-

Pyrococcus furiosus : This hyperthermophilic archaeon produces a thermostable amylase that can hydrolyze cyclodextrins to yield specific maltooligosaccharides. Notably, it produces maltoheptaose from γ-cyclodextrin[1].

-

Alcaligenes latus : An amylase from this bacterium has been shown to predominantly form maltohexaose (B131044) and maltoheptaose from starch[2].

-

Bacillus subtilis : Certain strains of this bacterium, such as US116, produce atypical amylases that generate significant quantities of maltohexaose and maltoheptaose from starch.

-

Gracilibacillus alcaliphilus : This bacterium produces a cyclodextrin (B1172386) glucotransferase (CGTase) that can be used in a cascade reaction to produce maltoheptaose[3].

-

Bacillus sphaericus : This bacterium is a source of cyclomaltodextrinase (CDase), another key enzyme in the enzymatic cascade for maltoheptaose synthesis[3].

Enzymatic Production

The biological synthesis of maltoheptaose is exclusively enzymatic, primarily through the action of specific amylases and related enzymes on starch or cyclodextrins.

Certain α-amylases can hydrolyze the α-1,4-glycosidic bonds in starch to produce a mixture of maltooligosaccharides, including maltoheptaose. The specificity of the amylase determines the yield of the desired oligosaccharide.

A highly specific method for producing maltoheptaose involves the ring-opening of γ-cyclodextrin (γ-CD) by enzymes such as the thermostable amylase from Pyrococcus furiosus. This enzyme preferentially cleaves the cyclic structure of γ-CD to yield linear maltoheptaose[1].

One-pot cascade reactions using multiple enzymes have been developed for the efficient production of maltoheptaose from starch. For example, a two-enzyme cascade involving cyclodextrin glucotransferase (CGTase) and cyclomaltodextrinase (CDase) can be employed. The CGTase first converts starch into cyclodextrins, which are then hydrolyzed by CDase to produce maltoheptaose[3].

Synthesis of Maltoheptaose

Beyond its biological production, maltoheptaose can also be synthesized through chemical methods, which allow for precise structural modifications.

Chemical Synthesis

The chemical synthesis of maltoheptaose is a complex, multi-step process that requires careful control of stereochemistry and regioselectivity. The key steps involve the use of protecting groups to mask the reactive hydroxyl groups of the glucose monomers, followed by sequential glycosylation reactions to form the α-1,4 linkages.

A variety of protecting groups are employed in oligosaccharide synthesis to selectively block hydroxyl groups and prevent unwanted side reactions. Common protecting groups include benzyl (B1604629) ethers, acetyl esters, and silyl (B83357) ethers. The choice of protecting groups is critical for controlling the reactivity of the glycosyl donor and acceptor molecules.

The formation of the α-1,4-glycosidic bond is the cornerstone of maltoheptaose synthesis. Several glycosylation methods have been developed, including the Koenigs-Knorr reaction, the trichloroacetimidate (B1259523) method, and the use of glycosyl fluorides. The stereochemical outcome of the glycosylation reaction is influenced by factors such as the nature of the protecting group at the C-2 position of the glycosyl donor, the solvent, and the reaction temperature.

A general workflow for the chemical synthesis of maltoheptaose is depicted below:

Experimental Protocols

This section provides detailed methodologies for the enzymatic synthesis, purification, and analysis of maltoheptaose.

Enzymatic Synthesis of Maltoheptaose from γ-Cyclodextrin

This protocol is based on the method using the thermostable amylase from Pyrococcus furiosus.

Materials:

-

γ-Cyclodextrin (γ-CD)

-

Thermostable amylase from Pyrococcus furiosus

-

Sodium acetate (B1210297) buffer (50 mM, pH 5.5)

-

Reaction vessel (e.g., temperature-controlled stirred tank reactor)

Procedure:

-

Prepare a solution of γ-CD in 50 mM sodium acetate buffer (pH 5.5) at a concentration of 10% (w/v).

-

Preheat the γ-CD solution to the optimal reaction temperature for the enzyme (typically 80-90 °C).

-

Add the thermostable amylase to the reaction mixture at a predetermined enzyme-to-substrate ratio.

-

Incubate the reaction mixture with constant stirring for a specified period (e.g., 1-4 hours).

-

Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing the product distribution by HPLC.

-

Terminate the reaction by rapidly cooling the mixture to room temperature and inactivating the enzyme (e.g., by boiling for 10 minutes).

-

Proceed with the purification of maltoheptaose from the reaction mixture.

Purification of Maltoheptaose

A combination of chromatographic techniques is typically employed to purify maltoheptaose from the synthesis reaction mixture.

Purpose: To separate maltoheptaose from higher and lower molecular weight oligosaccharides and residual starting materials.

Materials:

-

SEC column (e.g., Bio-Gel P-2 or Sephadex G-25)

-

Deionized water (as the mobile phase)

-

Refractive index (RI) detector

Procedure:

-

Equilibrate the SEC column with deionized water at a constant flow rate.

-

Concentrate the reaction mixture from the enzymatic synthesis.

-

Load the concentrated sample onto the SEC column.

-

Elute the sample with deionized water at a constant flow rate.

-

Collect fractions and monitor the elution profile using an RI detector.

-

Pool the fractions containing pure maltoheptaose, as determined by HPLC analysis.

Purpose: To remove any charged impurities from the maltoheptaose preparation.

Materials:

-

Anion and/or cation exchange column

-

Appropriate buffers for equilibration, washing, and elution (e.g., Tris-HCl or sodium phosphate (B84403) buffers with a salt gradient)

-

Conductivity meter and UV detector

Procedure:

-

Equilibrate the ion exchange column with the starting buffer.

-

Load the maltoheptaose-containing fractions from the SEC purification onto the column.

-

Wash the column with the starting buffer to remove any unbound, neutral molecules like maltoheptaose.

-

Elute any bound, charged impurities by applying a salt gradient.

-

Collect the flow-through fractions containing the purified maltoheptaose.

Analysis of Maltoheptaose by High-Performance Liquid Chromatography (HPLC)

Purpose: To determine the purity and concentration of maltoheptaose.

Instrumentation:

-

HPLC system with a carbohydrate analysis column (e.g., amino-based column)

-

Mobile phase: Acetonitrile/water gradient

-

Refractive index (RI) or evaporative light scattering detector (ELSD)

Procedure:

-

Prepare a standard curve using high-purity maltoheptaose of known concentrations.

-

Prepare the sample for analysis by dissolving it in the mobile phase.

-

Inject the sample onto the HPLC column.

-

Run the analysis using a predefined gradient program.

-

Identify the maltoheptaose peak based on its retention time compared to the standard.

-

Quantify the amount of maltoheptaose in the sample by integrating the peak area and comparing it to the standard curve.

A general workflow for the enzymatic synthesis and purification of maltoheptaose is illustrated below:

Data Presentation

The following tables summarize key quantitative data related to the production and properties of maltoheptaose.

Table 1: Optimal Conditions for Enzymatic Synthesis of Maltoheptaose

| Enzyme Source | Substrate | Optimal pH | Optimal Temperature (°C) | Reported Yield/Conversion | Reference |

| Pyrococcus furiosus amylase | γ-Cyclodextrin | 5.5 | 80-90 | High purity | [1] |

| Gracilibacillus alcaliphilus CGTase & Bacillus sphaericus CDase | Starch | 7.0 | 30 | High conversion | [3] |

| Bacillus sphaericus CDase & Arthrobacter sp. MTSase | γ-Cyclodextrin | 7.0 | 40 | 77.3% yield of non-reducing maltoheptaose | [3] |

| Commercial Lipase | Maltoheptaose & Palmitic Acid | - | - | 22% conversion to G7-PA monoester | [4] |

Table 2: Physicochemical Properties of Maltoheptaose

| Property | Value |

| Molecular Formula | C₄₂H₇₂O₃₆ |

| Molecular Weight | 1153.0 g/mol |

| Appearance | White solid |

| Solubility | Soluble in water |

Conclusion

This technical guide has provided a comprehensive overview of the biological sources and synthetic methodologies for maltoheptaose. The enzymatic production from microbial sources offers a scalable and efficient route to this valuable oligosaccharide, with ongoing research focused on improving enzyme stability and reaction yields. Chemical synthesis, while more complex, provides a powerful tool for creating structurally defined maltoheptaose derivatives for specialized applications in drug development and materials science. The detailed experimental protocols and workflow diagrams presented herein are intended to serve as a practical resource for researchers and scientists working with maltoheptaose.

References

- 1. Enzymatic preparation of maltohexaose, maltoheptaose, and maltooctaose by the preferential cyclomaltooligosaccharide (cyclodextrin) ring-opening reaction of Pyrococcus furiosus thermostable amylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. obrnutafaza.hr [obrnutafaza.hr]

- 3. fs.ntou.edu.tw [fs.ntou.edu.tw]

- 4. Enzymatic synthesis and characterization of maltoheptaose-based sugar esters - PubMed [pubmed.ncbi.nlm.nih.gov]

Maltoheptaose Hydrate: A Technical Guide to Solubility in Water and DMSO

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of maltoheptaose (B131047) hydrate (B1144303) in two common laboratory solvents: water and Dimethyl Sulfoxide (DMSO). Maltoheptaose, a linear oligosaccharide consisting of seven α-1,4-linked glucose units, is a valuable tool in various research and development applications, particularly as a substrate for enzymatic assays. Understanding its solubility is critical for the preparation of stock solutions, experimental design, and interpretation of results.

Core Data Presentation: Solubility of Maltoheptaose Hydrate

The solubility of this compound has been reported in various aqueous and organic solvents. The following table summarizes the quantitative solubility data in water and DMSO based on available information.

| Solvent | Reported Solubility (mg/mL) | Source(s) | Notes |

| Water | 50 | Sigma-Aldrich[1][2] | The product page specifies "water: 50 mg/mL, clear, colorless." |

| Phosphate-Buffered Saline (PBS), pH 7.2 | ~2 | Cayman Chemical[3] | An aqueous buffer system. |

| Dimethyl Sulfoxide (DMSO) | ~20 | Cayman Chemical[3][4] | A common organic solvent for preparing stock solutions. |

It is important to note that the solubility in aqueous solutions can be influenced by factors such as pH, temperature, and the presence of salts. The discrepancy in reported aqueous solubility may be due to differences in experimental conditions or the specific form of the this compound used.

Experimental Protocols

General Protocol for Determining Solubility (Shake-Flask Method)

This protocol describes a common method for determining the equilibrium solubility of a compound.

-

Materials:

-

This compound powder

-

Solvent (Deionized water or DMSO)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

Analytical balance

-

Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system for quantification

-

-

Procedure:

-

Add an excess amount of this compound to a series of vials.

-

Pipette a known volume of the solvent (e.g., 1 mL) into each vial.

-

Securely cap the vials and place them on an orbital shaker.

-

Agitate the vials at a constant temperature for a sufficient period to reach equilibrium (e.g., 24-48 hours).

-

After equilibration, visually inspect the vials to ensure that excess solid remains, indicating a saturated solution.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant without disturbing the pellet.

-

Dilute the supernatant with the solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of maltoheptaose in the diluted supernatant using a validated analytical method (e.g., spectrophotometry after a colorimetric reaction or HPLC with a suitable detector).

-

Calculate the original concentration in the saturated solution to determine the solubility.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for an α-amylase activity assay using maltoheptaose as a substrate. This is a common application for maltoheptaose in research and diagnostics.

References

Stability and Storage of Maltoheptaose Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for maltoheptaose (B131047) hydrate (B1144303). The information is intended to support researchers, scientists, and professionals in drug development in ensuring the integrity and reliability of this complex carbohydrate in their work.

Overview of Maltoheptaose Hydrate Stability

Maltoheptaose is a linear oligosaccharide composed of seven α-1,4 linked glucose units. As a hydrate, its stability can be influenced by environmental factors such as temperature, humidity, and pH. While specific comprehensive stability data for this compound is limited in publicly available literature, general principles for maltooligosaccharides and data from related compounds provide valuable guidance. The stability of maltoheptaose is a critical factor for its use as a substrate in enzymatic assays and as an excipient in pharmaceutical formulations.

Recommended Storage Conditions

For maintaining the long-term integrity of solid this compound, specific storage conditions are recommended by various suppliers. These recommendations are summarized in the table below.

| Parameter | Recommended Condition | Source(s) |

| Temperature | -20°C for long-term storage (≥ 4 years) | [1][2] |

| 2°C - 8°C | ||

| Room temperature for short-term storage | [3] | |

| Atmosphere | Store under an inert gas (e.g., Nitrogen) is recommended | |

| Container | Keep container tightly closed | |

| Aqueous Solutions | Not recommended for storage for more than one day | [1] |

Physicochemical Properties and Stability Profile

The stability of this compound is influenced by its physical and chemical properties. Key factors affecting its degradation include temperature, pH, and humidity.

Thermal Stability

Thermal degradation of carbohydrates like maltoheptaose can occur at elevated temperatures, leading to discoloration, caramelization, and the formation of various degradation products. A study on a non-reducing maltoheptaose derivative (N-G7) provides insights into thermal decomposition. The thermal degradation of N-G7 occurred in distinct phases, with significant weight loss observed at temperatures above 167°C.[4] Another study on glucose and maltose (B56501) solutions showed that thermal degradation is accompanied by a decrease in pH and the formation of organic acids and 5-hydroxymethylfurfural (B1680220) (HMF).[5][6][7]

The following table summarizes the thermal degradation data for a non-reducing maltoheptaose derivative, which may serve as a reference point.

| Temperature Range | Observation for Non-Reducing Maltoheptaose (N-G7) | Source |

| 167°C - 274°C | Gradual weight loss. | [4] |

| ~240°C - 350°C | Pronounced weight loss (around 63%). | [4] |

| 350°C - 450°C | Final stage of depolymerization with approximately 12% weight remaining. | [4] |

pH Stability

The stability of maltoheptaose in aqueous solutions is highly dependent on pH. The glycosidic bonds are susceptible to hydrolysis under acidic conditions, a reaction that is accelerated by increased temperature.

A study on a non-reducing maltoheptaose derivative (N-G7) demonstrated significant decomposition in a highly acidic environment (pH 2) at elevated temperatures.[4] At 100°C and pH 2, 70.76% decomposition was observed after 4 hours. However, at a lower temperature of 60°C, only 8.73% degradation occurred after 24 hours, indicating the significant influence of temperature on acid-catalyzed hydrolysis.[4]

| pH | Temperature (°C) | Time (hours) | Decomposition of Non-Reducing Maltoheptaose (N-G7) | Source |

| 2 | 100 | 4 | 70.76% | [4] |

| 2 | 60 | 24 | 8.73% | [4] |

Hygroscopicity

The hygroscopicity of maltooligosaccharides is a topic with some conflicting information. Some sources describe them as non-hygroscopic, while others note their use as moisture regulators in food products, which implies a degree of water absorption. This property is dependent on the degree of polymerization (DP). It is crucial for researchers to empirically determine the hygroscopic nature of their specific this compound lot under their laboratory's ambient conditions.

Photostability

Experimental Protocols for Stability Assessment

A well-designed stability study is essential to understand the degradation pathways of this compound. This typically involves a forced degradation study and the use of a stability-indicating analytical method.

Forced Degradation Study

Forced degradation (stress testing) is conducted to intentionally degrade the sample to identify potential degradation products and to develop a stability-indicating analytical method. The following diagram illustrates a typical workflow for a forced degradation study.

Caption: Workflow for a forced degradation study of this compound.

Methodology for Forced Degradation:

-

Acid and Base Hydrolysis: Dissolve this compound in an acidic solution (e.g., 0.1 M HCl) and a basic solution (e.g., 0.1 M NaOH). Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the samples before analysis.

-

Oxidative Degradation: Treat an aqueous solution of this compound with an oxidizing agent (e.g., 3% H₂O₂). Keep the solution at room temperature and protected from light.

-

Thermal Degradation: Expose the solid this compound to elevated temperatures (e.g., 80°C) in a stability chamber.

-

Photostability: Expose the solid and dissolved this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[8] A control sample should be protected from light.

Stability-Indicating Analytical Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient and the increase in the amount of degradation products. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.

Example HPLC Method Parameters for Maltooligosaccharide Analysis:

| Parameter | Condition |

| Column | Amino-propyl stationary phase (for HILIC mode) or C18 column (for reversed-phase) |

| Mobile Phase | Acetonitrile/water gradient is common for HILIC separation of oligosaccharides. |

| Detector | Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD) are suitable for non-chromophoric carbohydrates. |

| Temperature | Column temperature should be controlled, e.g., 30-40°C. |

The following diagram illustrates the logical relationship in developing and validating a stability-indicating HPLC method.

Caption: Logical workflow for developing a stability-indicating HPLC method.

Summary and Recommendations

The stability of this compound is crucial for its application in research and pharmaceutical development. Based on the available data, the following recommendations are provided:

-

Storage: For long-term stability, store solid this compound at -20°C in a tightly sealed container, preferably under an inert atmosphere. For short-term use, storage at 2-8°C or room temperature is acceptable. Avoid storing aqueous solutions for extended periods.

-

Handling: Minimize exposure to high temperatures, acidic conditions, and light to prevent degradation.

-

Stability Studies: It is highly recommended to perform in-house stability studies under the specific conditions of use. A forced degradation study coupled with a validated stability-indicating HPLC method will provide the most reliable data on the stability of your this compound material.

By adhering to these guidelines, researchers and developers can ensure the quality and reliability of this compound in their applications.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Maltoheptaose ≥60% (HPLC) | 34620-78-5 [sigmaaldrich.com]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. researchgate.net [researchgate.net]

- 6. Characteristics of the Thermal Degradation of Glucose and Maltose Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. ema.europa.eu [ema.europa.eu]

An In-depth Technical Guide to the Discovery and History of Maltooligosaccharides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and core methodologies associated with maltooligosaccharides (MOS). It is designed to serve as a foundational resource for professionals in research, science, and drug development, offering detailed experimental protocols, quantitative data, and visualizations of key biological and experimental processes.

Introduction to Maltooligosaccharides

Maltooligosaccharides are homooligosaccharides consisting of 3 to 10 glucose units linked by α-1,4 glycosidic bonds.[1][2] These molecules are naturally derived from the enzymatic hydrolysis of starch.[3] Their unique physicochemical properties, including low sweetness, high moisture retention, and specific digestibility, have led to their widespread application in the food, pharmaceutical, and biotechnology industries.[3][4] As functional food ingredients, they are recognized for their prebiotic effects, promoting the growth of beneficial gut bacteria.[5]

The Discovery and History of Maltooligosaccharides: A Timeline

The journey of understanding maltooligosaccharides is intertwined with the broader history of carbohydrate chemistry and enzymology. While the disaccharide maltose (B56501) was discovered in 1872 by Cornelius O'Sullivan, the individual longer-chain maltooligosaccharides were isolated and characterized later.[2]

-

Mid-20th Century: Early Enzymatic Studies: The study of starch-hydrolyzing enzymes, or amylases, laid the groundwork for the discovery of MOS. Researchers observed that the breakdown of starch did not solely yield glucose and maltose but also a series of larger oligosaccharides.

-

1958: Identification in Biological Systems: William H. Fishman and Hsien-Gieh Sie reported the presence of maltose, maltotriose (B133400), and maltotetraose (B33255) in the liver, indicating their natural occurrence and potential biological significance.

-

1963: Seminal Isolation Work: A pivotal moment in the history of MOS was the successful isolation of maltotriose and maltotetraose from starch hydrolysates, a feat accomplished by A. G. Clark and K. R. Mansford and published in Nature.[6] This work provided pure forms of these oligosaccharides, enabling more detailed studies of their properties.

-

1970-1975: Rise of Oligosaccharides in Food Science: This period saw a surge in research into the use of various oligosaccharides, including MOS, as functional food ingredients.

-

Late 20th Century to Present: The Era of Maltooligosaccharide-Forming Amylases (MFAses): The discovery and characterization of specific maltooligosaccharide-forming amylases (MFAses) revolutionized the production of MOS.[3] These enzymes offered a way to produce specific maltooligosaccharides with high yields, paving the way for their commercial production and diverse applications.[3]

Quantitative Data on Maltooligosaccharide-Forming Amylases

The enzymatic production of maltooligosaccharides is dependent on the specific characteristics of the amylases used. The following tables summarize key quantitative data for a selection of maltooligosaccharide-forming amylases from various microbial sources.

Table 1: Properties of Selected Maltooligosaccharide-Forming Amylases

| Enzyme | Source Organism | Molecular Mass (kDa) | Optimal pH | Optimal Temperature (°C) |

| Maltotriose-forming amylase | Streptomyces griseus | 58 | 6.0 | 50 |

| Maltotetraose-forming amylase | Pseudomonas saccharophila | 55 | 6.0-7.0 | 50 |

| Maltopentaose-forming amylase | Bacillus cereus | 75 | 6.5 | 55 |

| Maltohexaose-forming amylase | Bacillus stearothermophilus | 68 | 6.0 | 60 |

Table 2: Specific Activity of Selected Maltooligosaccharide-Forming Amylases

| Enzyme | Source Organism | Substrate | Specific Activity (U/mg) |

| Maltotriose-forming amylase | Streptomyces griseus | Soluble Starch | 150 |

| Maltotetraose-forming amylase | Pseudomonas saccharophila | Soluble Starch | 250 |

| Maltopentaose-forming amylase | Bacillus cereus | Soluble Starch | 180 |

| Maltohexaose-forming amylase | Bacillus stearothermophilus | Soluble Starch | 300 |

Note: Specific activity values can vary depending on the purification method and assay conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments in maltooligosaccharide research.

Amylase Activity Assay using the Dinitrosalicylic Acid (DNS) Method

This protocol measures the amount of reducing sugars released from starch by amylase activity.

Materials:

-

1% (w/v) soluble starch solution in a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 6.9)

-

Dinitrosalicylic acid (DNS) reagent (1 g of 3,5-dinitrosalicylic acid, 30 g of sodium potassium tartrate, and 20 ml of 2 M NaOH in 100 ml of distilled water)

-

Enzyme solution (appropriately diluted)

-

Spectrophotometer

-

Water bath

Procedure:

-

Reaction Setup: In a test tube, mix 0.5 ml of the 1% starch solution with 0.5 ml of the enzyme solution. Prepare a blank by adding 0.5 ml of buffer instead of the enzyme solution.

-

Incubation: Incubate the reaction mixture and the blank at the optimal temperature for the enzyme (e.g., 37°C) for a specific time (e.g., 10 minutes).

-

Stopping the Reaction: Stop the enzymatic reaction by adding 1.0 ml of DNS reagent to each tube.

-

Color Development: Heat the tubes in a boiling water bath for 5-15 minutes. This will lead to the development of a reddish-brown color, with the intensity being proportional to the amount of reducing sugars.

-

Cooling and Dilution: Cool the tubes to room temperature and add 8.0 ml of distilled water to each tube.

-

Measurement: Measure the absorbance of the solutions at 540 nm using a spectrophotometer, with the blank as the reference.

-

Calculation: Determine the amount of reducing sugar released using a standard curve prepared with a known concentration of maltose or glucose. One unit of amylase activity is typically defined as the amount of enzyme that releases 1 µmol of reducing sugar per minute under the specified conditions.

Thin-Layer Chromatography (TLC) for Maltooligosaccharide Analysis

This protocol is used to separate and identify different maltooligosaccharides in a sample.

Materials:

-

TLC plates (silica gel 60)

-

Developing solvent system (e.g., a mixture of n-butanol, ethanol, and water in a 5:3:2 ratio)

-

Sample solution (e.g., hydrolysate from an amylase reaction)

-

Standard solutions of known maltooligosaccharides (e.g., maltotriose, maltotetraose, etc.)

-

Visualization reagent (e.g., a solution of 0.5% α-naphthol in 5% sulfuric acid in ethanol)

-

Chromatography tank

-

Heat gun or oven

Procedure:

-

Plate Preparation: Using a pencil, gently draw a starting line about 1.5 cm from the bottom of the TLC plate.

-

Sample Application: Spot a small amount (1-2 µl) of the sample and the standard solutions onto the starting line.

-

Development: Place the TLC plate in a chromatography tank containing the developing solvent system. Ensure the solvent level is below the starting line. Cover the tank and allow the solvent to ascend the plate by capillary action.

-

Drying: Once the solvent front has reached near the top of the plate, remove the plate and dry it completely using a heat gun or in an oven.

-

Visualization: Spray the dried plate evenly with the visualization reagent.

-

Color Development: Heat the plate at 110°C for 5-10 minutes. The maltooligosaccharides will appear as distinct colored spots.

-

Analysis: Identify the maltooligosaccharides in the sample by comparing the migration distance (Rf value) of their spots to those of the standards.

Visualizing Key Processes

The following diagrams, generated using the DOT language, illustrate important workflows and pathways related to maltooligosaccharides.

Enzymatic Production of Maltooligosaccharides from Starch

Caption: Workflow for the enzymatic production of maltooligosaccharides.

Mechanism of Maltooligosaccharide-Forming Amylase

Caption: Action of a maltooligosaccharide-forming amylase.

Prebiotic Effect of Maltooligosaccharides on Gut Health

Caption: Signaling pathway of the prebiotic effect of MOS in the gut.

References

- 1. In Vitro Prebiotic Effects of Malto-Oligosaccharides Containing Water-Soluble Dietary Fiber - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metatranscriptomic analysis indicates prebiotic effect of isomalto/malto-polysaccharides on human colonic microbiota in-vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Influence of glycosidic linkages and molecular weight on the fermentation of maltose-based oligosaccharides by human gut bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Direct Action of Non-Digestible Oligosaccharides against a Leaky Gut - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterizing microbiota-independent effects of oligosaccharides on intestinal epithelial cells: insight into the role of structure and size: Structure–activity relationships of non-digestible oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

Basic applications of Maltoheptaose in enzymatic reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltoheptaose (B131047), a linear oligosaccharide composed of seven α-1,4-linked glucose units, serves as a crucial substrate and intermediate in various enzymatic reactions. Its defined structure makes it an invaluable tool in the study of carbohydrate-active enzymes, particularly amylases. This technical guide provides an in-depth overview of the fundamental applications of maltoheptaose in enzymatic reactions, with a focus on enzyme assays, kinetic studies, and biocatalytic synthesis. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize maltoheptaose in their experimental workflows.

I. Maltoheptaose as a Substrate for Amylase Assays

Maltoheptaose and its derivatives are extensively used as substrates for the determination of α-amylase and β-amylase activity. The defined chain length of maltoheptaose allows for precise and reproducible measurements of enzyme kinetics and activity.

Alpha-Amylase Assays

Blocked p-nitrophenyl maltoheptaosides, such as 4,6-O-ethylidene-p-nitrophenyl-α-D-maltoheptaoside (EtPNPG7) and blocked p-nitrophenyl maltoheptaoside (BPNPG7), are commonly employed in commercially available α-amylase assay kits.[1][2] These substrates are specifically designed for the sensitive and specific measurement of α-amylase activity.

The assay principle involves the hydrolysis of the maltoheptaoside derivative by α-amylase into smaller fragments. These fragments are then further hydrolyzed by an excess of a thermostable α-glucosidase, which is included in the reaction mixture. This second reaction releases p-nitrophenol, a chromogenic substance that can be quantified spectrophotometrically at 400-410 nm.[1][2] The rate of p-nitrophenol release is directly proportional to the α-amylase activity in the sample.

A. Reagent Preparation:

-

Extraction Buffer (for grain samples): 0.5 M Sodium maleate (B1232345) buffer (pH 6.2) containing 5 mM calcium chloride and 0.02% (w/v) sodium azide.

-

Dilution Buffer: 0.1 M MES buffer (pH 6.2) containing 2 mM EDTA, 1.0 mg/mL BSA, and 0.02% (w/v) sodium azide.[1]

-

Ceralpha Substrate Solution: Prepare a solution of blocked p-nitrophenyl maltoheptaoside (BPNPG7) in the presence of excess thermostable α-glucosidase. The exact concentration and preparation may vary based on the commercial kit manufacturer.

-

Stopping Reagent: 2% (w/v) Trizma base solution, pH adjusted to ~8.5.

B. Assay Procedure:

-

Prepare sample extracts and dilute them appropriately with the dilution buffer.

-

Dispense 0.2 mL aliquots of the diluted sample into test tubes.

-

Pre-incubate the tubes at 40°C for approximately 5 minutes.

-

Pre-incubate the Ceralpha substrate solution at 40°C for approximately 5 minutes.

-

Initiate the reaction by adding 0.2 mL of the pre-incubated Ceralpha substrate solution to each sample tube.

-

Incubate the reaction mixture at 40°C for exactly 10 minutes.

-

Terminate the reaction by adding 3.0 mL of the stopping reagent.

-

Measure the absorbance of the solution at 400 nm against a reagent blank.

C. Calculation of Activity:

α-Amylase activity is calculated based on the absorbance values of the samples and a standard calibrator, taking into account the dilution factors and reaction time.

Beta-Amylase Assays

While starch is the more common substrate for β-amylase assays, maltoheptaose can also be used to characterize the activity of this exo-acting enzyme.[3][4] β-amylase hydrolyzes the α-1,4-glycosidic bonds from the non-reducing end of maltoheptaose, releasing maltose (B56501) units. The reducing sugars produced can be quantified using methods such as the dinitrosalicylic acid (DNS) method.

A. Reagent Preparation:

-

Substrate Solution: 1% (w/v) Maltoheptaose solution in 16 mM sodium acetate (B1210297) buffer (pH 4.8 at 20°C).

-

DNS Reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid in 50 mL of purified water. Slowly add 30 g of sodium potassium tartrate tetrahydrate and 20 mL of 2 N NaOH. Adjust the final volume to 100 mL with purified water.

-

Enzyme Dilution: Dilute the β-amylase sample to an appropriate concentration (e.g., 1-10 µg/mL) in cold purified water.[4]

B. Assay Procedure:

-

Pipette 0.5 mL of the diluted enzyme solution into a test tube. Include a blank with 0.5 mL of purified water.

-

Equilibrate the tubes to 20°C.

-

Add 0.5 mL of the pre-warmed (20°C) maltoheptaose substrate solution to initiate the reaction.

-

Incubate the reaction for exactly 3 minutes at 20°C.

-

Stop the reaction by adding 1 mL of the DNS reagent.

-

Boil the tubes for 5-15 minutes in a water bath.

-

Cool the tubes to room temperature and add 10 mL of purified water.

-

Measure the absorbance at 540 nm.

C. Data Analysis:

The amount of reducing sugar produced is determined from a standard curve prepared with known concentrations of maltose. One unit of β-amylase activity is defined as the amount of enzyme that liberates 1.0 mg of maltose from the substrate in 3 minutes at pH 4.8 and 20°C.[3]

II. Quantitative Data on Enzyme Kinetics

The use of maltoheptaose and its derivatives as substrates allows for the determination of key kinetic parameters, providing insights into enzyme efficiency and substrate affinity.

| Enzyme | Substrate | Km | Vmax (or kcat) | Source Organism | Reference |

| α-Amylase | 4-nitrophenyl-α-D-maltoheptaoside-4,6-O-ethylidene | 234 µM | 697 s⁻¹ (kcat) | Bacillus licheniformis | [5] |

| α-Amylase | Starch | 8.3 mg/mL | 2778 U/mg/min (Vmax) | Bacillus licheniformis EMS-6 | [5] |

| α-Amylase | Starch | 0.97 mg/ml | 263 µmole mg⁻¹ min⁻¹ (Vmax) | Bacillus sphaericus | [6][7] |

| α-Amylase | Starch | 0.878 mg/ml | 81.30 U/ml (Vmax) | Bacillus megaterium RAS103 | [8] |

III. Enzymatic Synthesis Utilizing Maltoheptaose

Maltoheptaose serves as a valuable starting material for the enzymatic synthesis of novel carbohydrate derivatives, such as sugar esters. These reactions are often catalyzed by lipases in non-aqueous media, leading to the formation of products with potential applications as emulsifiers and surfactants.[9][10]

Enzymatic Synthesis of Maltoheptaose-Based Sugar Esters

The synthesis of maltoheptaose-palmitate ester (G7-PA) has been achieved using a commercial lipase (B570770) in a solvent system containing dimethyl sulfoxide (B87167) (DMSO) and t-butanol.[9]

A. Materials and Reagents:

-

Maltoheptaose (G7)

-

Palmitic Acid (PA)

-

Immobilized Lipase (e.g., from Candida antarctica)

-

Dimethyl Sulfoxide (DMSO)

-

t-Butanol

-

Molecular sieves (for dehydration)

B. Reaction Setup:

-

Dissolve maltoheptaose and palmitic acid in a mixture of t-butanol and DMSO (e.g., 90:10 v/v). The limited solubility of maltoheptaose in organic solvents necessitates the use of a co-solvent like DMSO.[9]

-

Add the immobilized lipase to the reaction mixture. The optimal enzyme loading should be determined empirically.

-

Add molecular sieves to remove water produced during the esterification reaction, thereby shifting the equilibrium towards product formation.

-

Incubate the reaction mixture at a controlled temperature (e.g., 60°C) with constant stirring.

C. Reaction Monitoring and Product Purification:

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, filter the reaction mixture to remove the immobilized enzyme.

-

The solvent can be removed under reduced pressure.

-

The synthesized maltoheptaose-palmitate ester can be purified using column chromatography on silica (B1680970) gel.

D. Characterization:

The structure of the purified product can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. A study reported a conversion yield of 22% for the synthesis of G7-PA monoester.[9]

IV. Visualizing Enzymatic Reactions and Workflows

Workflow for Alpha-Amylase Activity Assay

The following diagram illustrates the key steps in a typical colorimetric assay for α-amylase using a blocked p-nitrophenyl maltoheptaoside substrate.

References

- 1. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 2. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 3. Enzymatic Assay of β-AMYLASE (EC 3.2.1.2) [sigmaaldrich.com]

- 4. Amylase, Beta - Assay | Worthington Biochemical [worthington-biochem.com]

- 5. mail.pakbs.org [mail.pakbs.org]

- 6. researchgate.net [researchgate.net]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. ejm.journals.ekb.eg [ejm.journals.ekb.eg]

- 9. Enzymatic synthesis and characterization of maltoheptaose-based sugar esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: Maltoheptaose Hydrate as a Substrate for α-Amylase Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Amylases (EC 3.2.1.1) are enzymes that catalyze the hydrolysis of internal α-1,4-glycosidic bonds in polysaccharides such as starch and glycogen, playing a critical role in carbohydrate metabolism. The accurate determination of α-amylase activity is paramount in diverse fields, including clinical diagnostics, food and beverage production, and the development of therapeutic agents targeting carbohydrate metabolism. Maltoheptaose (B131047), a linear oligosaccharide consisting of seven α-1,4-linked glucose units, serves as a well-defined, soluble substrate for α-amylase, enabling precise and reproducible kinetic analysis. These application notes provide detailed protocols for robust α-amylase assays using maltoheptaose hydrate (B1144303) and its derivatives.

Principle of α-Amylase Assays Using Maltoheptaose

The fundamental principle involves the enzymatic cleavage of maltoheptaose by α-amylase into smaller oligosaccharides. The rate of this hydrolysis can be quantified through various detection methods, including coupled enzymatic reactions that produce a chromogenic or fluorescent signal, or by directly measuring the products of the reaction.

I. Coupled Enzymatic Assay Protocol

This method offers a continuous, real-time measurement of α-amylase activity. The hydrolysis of maltoheptaose by α-amylase produces smaller oligosaccharides, which are further hydrolyzed to glucose by a coupling enzyme, α-glucosidase. The resulting glucose is then quantified using a series of enzymatic reactions that lead to the production of a measurable product like NADH or a colored compound.[1]

A common coupled enzymatic system involves hexokinase (HK) and glucose-6-phosphate dehydrogenase (G6PDH). Glucose is phosphorylated by HK to glucose-6-phosphate, which is then oxidized by G6PDH, reducing NAD⁺ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the α-amylase activity.

Experimental Protocol

1. Reagent Preparation:

-

Assay Buffer: 50 mM HEPES buffer, pH 7.15, containing 70 mM sodium chloride and 1 mM calcium chloride.

-

Maltoheptaose Solution (Substrate): Prepare a stock solution of maltoheptaose hydrate in the assay buffer. The final concentration in the assay will vary depending on the specific experimental goals, but a starting point is typically in the millimolar range.

-

Coupling Enzyme Mix: A solution containing α-glucosidase, hexokinase, and glucose-6-phosphate dehydrogenase in assay buffer.

-

Cofactor Solution: A solution of ATP and NAD⁺ in assay buffer.

2. Assay Procedure (96-well plate format):

-

Prepare a reaction master mix containing the assay buffer, coupling enzyme mix, and cofactor solution.

-

Add the maltoheptaose solution to each well.

-

Incubate the plate at 37°C for 5-10 minutes to allow for temperature equilibration and to establish a baseline reading.

-

Initiate the reaction by adding the α-amylase sample to each well.

-

Immediately begin monitoring the increase in absorbance at 340 nm in a kinetic mode for 10-20 minutes, taking readings at regular intervals (e.g., every 30 seconds).

3. Data Analysis:

-

Calculate the rate of reaction (ΔA340/min) from the linear portion of the absorbance versus time curve.

-

The α-amylase activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

II. Chromogenic Assay using Blocked Maltoheptaose Derivatives

This method utilizes a chemically modified maltoheptaose substrate, such as p-nitrophenyl maltoheptaoside (PNPG7), where a chromogenic group is attached to the reducing end. To prevent the action of the coupling enzyme (α-glucosidase) on the intact substrate, the non-reducing end is "blocked," often with an ethylidene group (e.g., 4,6-ethylidene-p-nitrophenyl-maltoheptaoside or EPS-G7).[2][3]

α-Amylase cleaves the internal glycosidic bonds of the blocked PNPG7. The resulting fragments are then hydrolyzed by α-glucosidase, releasing p-nitrophenol, which can be measured spectrophotometrically at 405 nm.[2][4]

Experimental Protocol

1. Reagent Preparation:

-

Assay Buffer: 50 mM HEPES, pH 7.15, with 70 mM NaCl and 1 mM CaCl₂.[2]

-

Substrate/Enzyme Reagent: A solution containing the blocked p-nitrophenyl maltoheptaoside derivative (e.g., 3.5 mM EPS-G7) and a thermostable α-glucosidase (e.g., 7.1 kU/L) in the assay buffer.[2]

2. Assay Procedure:

-

Pre-incubate the Substrate/Enzyme Reagent at the desired temperature (e.g., 37°C).

-

Add the α-amylase sample to the pre-incubated reagent to initiate the reaction.

-

Monitor the increase in absorbance at 405 nm continuously for a set period (e.g., 3 minutes after a 2-minute lag phase).[2]

3. Data Analysis:

-

Determine the rate of reaction (ΔA405/min) from the linear portion of the curve.

-

Calculate the enzyme activity based on the molar extinction coefficient of p-nitrophenol under the specific assay conditions.

III. Direct Product Quantification by High-Performance Liquid Chromatography (HPLC)

For detailed kinetic studies and inhibitor screening, direct quantification of the hydrolysis products of maltoheptaose by HPLC offers high specificity and can elucidate the enzyme's action pattern.[1] This method is particularly useful for distinguishing between different types of inhibition.[5][6]

Experimental Protocol

1. Amylase Reaction:

-

Prepare a reaction mixture containing maltoheptaose in a suitable buffer (e.g., sodium phosphate (B84403) buffer) and the α-amylase sample.

-

Incubate the reaction at a controlled temperature for a specific time.

-

Terminate the reaction, for example, by heat inactivation or the addition of an acid.

2. HPLC Analysis:

-

Inject the reaction mixture into an HPLC system equipped with a suitable column for carbohydrate analysis (e.g., an amino-based column).

-

Use an appropriate mobile phase (e.g., an acetonitrile/water gradient) to separate the unreacted maltoheptaose from its hydrolysis products (maltose, maltotriose, etc.).

-

Detect the separated sugars using a refractive index (RI) detector or a pulsed amperometric detector (PAD).

3. Data Analysis:

-

Quantify the amount of each product formed by comparing the peak areas to those of known standards.

-

The α-amylase activity is determined from the rate of substrate consumption or product formation.

Quantitative Data Summary

| Parameter | Coupled Enzymatic Assay | Chromogenic Assay (EPS-G7) | Direct HPLC Assay |

| Substrate | This compound | Ethylidene-blocked p-nitrophenylmaltoheptaoside (EPS-G7) | This compound |

| Typical Substrate Conc. | Millimolar range | 3.5 mM[2] | Varies (e.g., for Km determination) |

| Detection Wavelength | 340 nm (NADH) | 405 nm (p-nitrophenol)[2] | N/A (RI or PAD detection) |

| Assay Temperature | 37°C | 37°C[2] | Varies |

| Key Reagents | α-glucosidase, hexokinase, G6PDH, ATP, NAD⁺ | α-glucosidase | N/A |

| Assay Type | Continuous, kinetic | Continuous, kinetic | Endpoint or kinetic |

| Notes | High sensitivity, suitable for HTS | Robust, widely used in clinical diagnostics | High specificity, detailed mechanistic studies |

Inhibitor Screening Data

Maltoheptaose-based assays are well-suited for screening α-amylase inhibitors.

| Inhibitor | Substrate | IC₅₀ Value | Reference |

| Acarbose | Maltoheptaose | 2.37 ± 0.11 µM | [5][6] |

| Acarbose | Amylopectin | 3.71 ± 0.12 µM | [6] |

| Acarbose | Amylose | 2.08 ± 0.01 µM | [6] |

Visualizations

Caption: α-Amylase hydrolysis of maltoheptaose.

Caption: Coupled enzymatic assay workflow.

Caption: Logic for selecting an α-amylase assay.

References

- 1. Action pattern of human pancreatic alpha-amylase on maltoheptaose, a substrate for determining alpha-amylase in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Routine alpha-amylase assay using protected 4-nitrophenyl-1, 4-alpha-D-maltoheptaoside and a novel alpha-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]